molecular formula C13H14N2O B2742611 2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine CAS No. 2201819-27-2

2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine

Cat. No.: B2742611
CAS No.: 2201819-27-2
M. Wt: 214.268
InChI Key: HPZHUGXYBMQDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine is a chemical compound with the CAS Registry Number 2201819-27-2 and a molecular formula of C13H14N2O . It has a molecular weight of approximately 214.26 g/mol and features a pyridine-based structure, which is a common pharmacophore in medicinal chemistry . This specific molecular architecture, particularly the presence of an ether linkage connecting two heteroaromatic systems, makes it a valuable intermediate for chemical synthesis and drug discovery efforts . Researchers can utilize this compound in the development of novel active molecules, as a building block in metal-organic framework (MOF) synthesis, or as a standard in analytical method development . The product is available from certified suppliers in various quantities to meet diverse research needs, with offerings ranging from 1mg to 75mg . This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-methyl-6-(1-pyridin-3-ylethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-5-3-7-13(15-10)16-11(2)12-6-4-8-14-9-12/h3-9,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZHUGXYBMQDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC(C)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine typically involves the reaction of 2-methyl-6-hydroxypyridine with 3-bromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-Methyl-6-hydroxypyridine+3-BromopyridineK2CO3,DMF,ΔThis compound\text{2-Methyl-6-hydroxypyridine} + \text{3-Bromopyridine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \Delta} \text{this compound} 2-Methyl-6-hydroxypyridine+3-BromopyridineK2​CO3​,DMF,Δ​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)

    Substitution: Amines, Thiols, Potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Reduced pyridine derivatives

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine with structurally analogous pyridine derivatives, focusing on substituents, biological activities, and key research findings:

Compound Name Substituents Biological Activity Key Findings References
This compound Position 2: Methyl; Position 6: Pyridin-3-yl ethoxy Not explicitly stated (inference: potential anticancer/neurological activity) Structural similarity to MPEP and urea derivatives suggests possible mGluR5 or kinase modulation.
MPEP HCl
(2-Methyl-6-(phenylethynyl)pyridine)
Position 2: Methyl; Position 6: Phenylethynyl mGluR5 antagonist Used in neurological studies to modulate glutamate signaling; high receptor selectivity.
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)urea derivatives Position 6: Triazol-4-yl with nitroaryl substituent; Position 3: Urea Anticancer (MCF-7 breast cancer cells) IC₅₀ values in low micromolar range; triazole enhances DNA intercalation or kinase inhibition.
2-Methyl-6-(trifluoromethyl)pyridin-3-ylmethanone Position 2: Methyl; Position 6: Trifluoromethyl; Position 3: Piperidinyl ketone Not explicitly stated (inference: metabolic stability) Trifluoromethyl group increases lipophilicity and electron-withdrawing effects, improving bioavailability.
3-(Methoxymethoxy)-6-phenoxy-2-phenylpyridine Position 3: Methoxymethoxy; Position 6: Phenoxy; Position 2: Phenyl Intermediate in drug synthesis Synthesized via multi-step protocol; methoxymethoxy group improves stability during functionalization.
SH-053-2′F-R-CH3
(8-ethynyl-4-methyl-6-phenyl-4H-2,5,10b-triaza-benzo[e]azulene-3-carboxylic acid ethyl ester)
Position 8: Ethynyl; Core: Benzodiazepine analog GABA receptor modulation Demonstrates anxiolytic effects in preclinical models; ethynyl group enhances receptor binding.

Key Structural and Functional Differences:

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in [2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanone enhances metabolic stability and binding affinity compared to the ethoxy group in the target compound . Heterocyclic Additions: Triazole-containing derivatives (e.g., ) introduce nitrogen-rich pharmacophores, which may improve anticancer activity via DNA intercalation or kinase inhibition . Branched vs.

Biological Applications: MPEP and MTEP are well-characterized mGluR5 antagonists with applications in anxiety and autism research, whereas urea derivatives () focus on anticancer activity .

Synthetic Complexity :

  • The methoxymethoxy-protected derivative () requires multi-step synthesis, highlighting the trade-off between functional group stability and synthetic accessibility .
  • Triazole-containing pyridines () utilize click chemistry, enabling rapid diversification compared to traditional coupling methods .

Notes

  • Structural-Activity Relationships (SAR) : The position and nature of substituents (e.g., ethoxy vs. ethynyl) critically influence receptor binding and pharmacokinetics. For example, MPEP’s phenylethynyl group enhances mGluR5 affinity, while urea derivatives leverage hydrogen-bonding for kinase inhibition .
  • Limitations : Direct comparative data (e.g., IC₅₀ values) for the target compound are lacking in the provided evidence, necessitating extrapolation from structural analogs.

Biological Activity

2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, pharmacological properties, and applications in research and medicine.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 2-methyl group and an ethoxy group linked to another pyridine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Target Pathways

Research indicates that compounds similar to this compound may interact with critical signaling pathways, particularly the PI3K/Akt/mTOR pathway . This pathway is crucial for regulating cell growth, proliferation, and survival. Inhibition of this pathway has been associated with antiproliferative effects on cancer cells.

Biochemical Interactions

The specific biochemical interactions of this compound are not fully elucidated. However, it is hypothesized that it may act through enzyme inhibition or modulation of gene expression, similar to other pyridine derivatives. These interactions could lead to alterations in cellular metabolism and signaling pathways .

Antimicrobial and Antiviral Properties

Emerging studies suggest that this compound exhibits antimicrobial and antiviral activities. The compound's efficacy against various pathogens is currently under investigation, with preliminary results indicating potential therapeutic applications.

Antiproliferative Effects

Preliminary data indicate that related compounds have shown significant antiproliferative activity against several cancer cell lines. The ability to inhibit cell growth through modulation of the PI3K/Akt/mTOR signaling pathway suggests a promising avenue for cancer treatment .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its derivatives are being explored for their potential as therapeutic agents in treating various diseases .

Material Science

Beyond biological applications, this compound is also investigated for its utility in developing new materials with specific properties such as conductivity and fluorescence. This versatility highlights its importance in both biological and industrial contexts.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyridine derivatives, including this compound. Here are some notable findings:

StudyFocusKey Findings
Antiproliferative ActivityDemonstrated significant inhibition of cancer cell proliferation via PI3K/Akt/mTOR pathway modulation.
Antimicrobial PropertiesShowed potential effectiveness against various microbial strains in vitro.
Synthesis ApplicationsHighlighted the compound's role as a precursor in synthesizing more complex pharmacologically active molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine?

  • Methodology :

  • Step 1 : Start with pyridine derivatives, such as 3-hydroxypyridine, and functionalize the ethoxy group via nucleophilic substitution. For example, coupling 1-(pyridin-3-yl)ethanol with 2-methyl-6-chloropyridine under basic conditions (e.g., NaH or K₂CO₃) .
  • Step 2 : Optimize reaction conditions by varying solvents (e.g., DMF, THF) and temperatures (60–100°C) to enhance yield. Catalytic hydrogenation (PtO₂ or Pd/C) may be required for intermediate reduction .
  • Validation : Monitor reaction progress via TLC or HPLC and confirm product purity (>95%) using NMR and mass spectrometry.

Q. How should researchers characterize this compound spectroscopically?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks based on pyridine ring protons (δ 7.0–8.5 ppm) and methyl/ethoxy groups (δ 1.2–2.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify structural integrity.
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of stereochemistry, if applicable .

Q. What stability considerations are critical for handling this compound?

  • Storage : Store under inert atmosphere (argon) at –20°C to prevent oxidation or hydrolysis of the ethoxy group .
  • Decomposition Risks : Monitor for color changes (yellowing) or precipitate formation, which indicate degradation. Perform accelerated stability studies (40°C/75% RH) to assess shelf life .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Variables to Test :

  • Catalysts : Compare PtO₂ vs. Pd/C for hydrogenation efficiency; PtO₂ may reduce side reactions in pyridine systems .
  • Bases : Screen NaH, K₂CO₃, and DBU to minimize byproducts during coupling steps .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while THF improves solubility of intermediates.

Q. How to resolve contradictions in reported biological activity data?

  • Strategies :

  • Purity Verification : Use HPLC-MS to confirm compound purity (>98%) and rule out impurities as confounding factors .
  • Assay Replication : Validate bioactivity across multiple cell lines (e.g., HEK293 vs. HeLa) to assess reproducibility .
  • Metabolite Screening : Identify degradation products (e.g., via LC-MS) that may interfere with activity .

Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions?

  • Key Findings :

  • The ethoxy group acts as a directing moiety, facilitating regioselective functionalization at the pyridine C-4 position.
  • DFT studies suggest that electron-withdrawing substituents on pyridine enhance electrophilic aromatic substitution rates .
    • Experimental Validation : Use kinetic isotope effects (KIE) or Hammett plots to probe reaction mechanisms .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Tools :

  • Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models.
  • ADMET Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP, solubility, and CYP450 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.